molecular formula C15H15FN4OS2 B6530297 N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-23-4

N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530297
CAS No.: 1019097-23-4
M. Wt: 350.4 g/mol
InChI Key: SJKDCGUHIGEJDY-UHFFFAOYSA-N
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Description

N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15FN4OS2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.06713162 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS2/c1-19-12(5-6-17-19)14(21)18-15-20(7-8-22-2)11-4-3-10(16)9-13(11)23-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDCGUHIGEJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H16FN3O1S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_1\text{S}

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methylsulfanyl group and the pyrazole ring further enhance its potential pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a series of benzothiazole sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Among these compounds, some exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 0.20 to 2.76 μg/mL against target pathogens .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
11a0.20Staphylococcus aureus
11b0.76Escherichia coli
5a1.50Candida albicans
5b2.76Pseudomonas aeruginosa

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly its ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate biosynthesis pathway in bacteria, making them prime targets for antimicrobial therapy. The dual inhibition mechanism could lead to enhanced efficacy against resistant strains .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme InhibitedIC50 (μg/mL)
11aDHPS2.76
11aDHFR0.20

Cytotoxicity

Cytotoxicity assays using human dermal fibroblast cell lines (HFB4) showed that while some derivatives exhibited significant antimicrobial activity, they also displayed varying degrees of cytotoxicity. For instance, compound 11a was noted to have a favorable selectivity index, suggesting that it could be developed further for therapeutic use without substantial toxicity to human cells .

Case Studies

In a specific case study involving the synthesis of benzothiazole derivatives, researchers highlighted the structural modifications that led to enhanced biological activity. The study utilized spectral techniques to confirm the structures and assess their biological effects systematically . The findings indicated that modifications at specific positions on the benzothiazole ring significantly impacted both antimicrobial efficacy and enzyme inhibition.

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